molecular formula C23H29N3O3 B279241 2-[(4-ethylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

2-[(4-ethylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Cat. No. B279241
M. Wt: 395.5 g/mol
InChI Key: JFTPARZTLKZTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as EMBP and is used in scientific research for its various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of EMBP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. EMBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response in the body. By inhibiting the activity of COX-2, EMBP reduces the level of inflammation in the body.
Biochemical and Physiological Effects:
EMBP has various biochemical and physiological effects. It has been shown to reduce the level of inflammation in the body, which makes it a potential candidate for the treatment of inflammatory diseases. EMBP has also been shown to have analgesic properties, which makes it a potential candidate for the treatment of pain. In addition, EMBP has been shown to have antitumor properties, which makes it a potential candidate for the treatment of cancer.

Advantages And Limitations For Lab Experiments

EMBP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. EMBP is also stable under normal laboratory conditions, which makes it easy to store and transport. However, EMBP has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, EMBP has some toxicity, which makes it important to handle with care.

Future Directions

There are several future directions for the study of EMBP. One potential future direction is the development of EMBP analogs with improved properties such as increased solubility and reduced toxicity. Another potential future direction is the study of the mechanism of action of EMBP in more detail. This could lead to the discovery of new targets for the treatment of various diseases. Finally, EMBP could be studied in combination with other drugs to determine if it has synergistic effects.

Synthesis Methods

The synthesis of EMBP involves the reaction of 4-ethylbenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-aminobenzamide to produce EMBP. The yield of EMBP can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

EMBP has been extensively studied for its various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. EMBP has also been used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and reduce the level of inflammation in the brain.

properties

Product Name

2-[(4-ethylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-[(4-ethylbenzoyl)amino]-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C23H29N3O3/c1-2-18-8-10-19(11-9-18)22(27)25-21-7-4-3-6-20(21)23(28)24-12-5-13-26-14-16-29-17-15-26/h3-4,6-11H,2,5,12-17H2,1H3,(H,24,28)(H,25,27)

InChI Key

JFTPARZTLKZTLP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

Origin of Product

United States

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